![molecular formula C19H13ClFN3S B2810071 N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-50-5](/img/structure/B2810071.png)

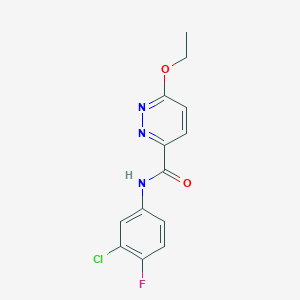

N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This compound has also been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and solubility are not available in the retrieved resources .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including those related to N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, has been explored using hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. The use of diverse hybrid catalysts such as organocatalysts, metal catalysts, and green solvents has been highlighted for the development of substituted pyranopyrimidines through one-pot multicomponent reactions. This approach underscores the importance of innovative catalysis in synthesizing complex organic structures with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively used in cancer treatment, demonstrating the significance of pyrimidine derivatives in medicinal chemistry. The synthesis methods, including those for radiolabeled variants, provide insights into their metabolic pathways and biodistribution. This research area suggests potential applications for this compound in developing targeted cancer therapies and diagnostic tools, given its structural relevance to fluorinated pyrimidines (Gmeiner, 2020).

Optoelectronic Applications

The synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials highlight another research avenue. These derivatives, including potentially this compound, are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Incorporating pyrimidine fragments into π-extended conjugated systems has been shown to enhance electroluminescent properties, suggesting applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Analytical and Detection Tools

The development of fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol (DFP), demonstrates the utility of complex organic molecules in detecting various analytes. Given the structural complexity of this compound, it may serve as a scaffold for designing novel chemosensors with high selectivity and sensitivity for metal ions, anions, and neutral molecules. Such applications underline the molecule's potential in environmental monitoring, diagnostics, and chemical sensing (Roy, 2021).

Direcciones Futuras

The compound has shown potential in the field of medicinal chemistry, particularly in the context of Mycobacterium tuberculosis and as a modulator of the metabotropic glutamate receptor 4 . Future research could focus on further exploring its potential applications, optimizing its synthesis, and conducting detailed studies on its mechanism of action, safety, and pharmacokinetics.

Mecanismo De Acción

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This disruption can lead to a decrease in the bacterium’s ability to survive and reproduce, thus aiding in the treatment of tuberculosis.

Result of Action

The inhibition of Cyt-bd leads to a disruption in the energy metabolism of Mycobacterium tuberculosis . This can result in a decrease in the bacterium’s survival and reproduction, potentially aiding in the treatment of tuberculosis.

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c1-11-2-4-12(5-3-11)14-9-25-19-17(14)18(22-10-23-19)24-13-6-7-16(21)15(20)8-13/h2-10H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTFGXWQQHFVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)

![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)

![2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2809995.png)

![furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2809997.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2809999.png)

![2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2810000.png)

![2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2810001.png)

![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)